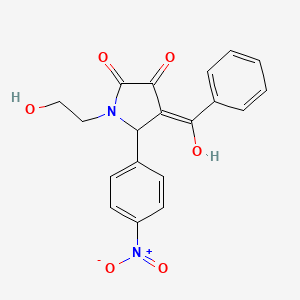

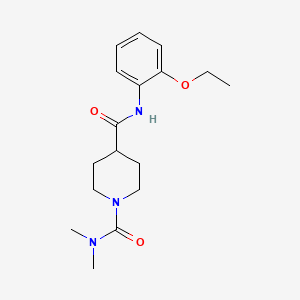

![molecular formula C10H8N2O3S B5310293 5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 7293-32-5](/img/structure/B5310293.png)

5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” is an organic compound containing a thiophene that is disubstituted at the C-2, and C5-positions . It has a molecular formula of C10H8O2S .

Synthesis Analysis

A microwave-assisted, chemoselective synthesis of a similar compound, “(3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one”, has been achieved via the solvent-free one-pot reaction of “(3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one” with isopropylamine .Molecular Structure Analysis

The molecular structure of “(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a molecular formula of C10H8O2S, an average mass of 192.234 Da, and a monoisotopic mass of 192.024506 Da .Physical And Chemical Properties Analysis

“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a density of 1.3±0.1 g/cm3, a boiling point of 371.1±42.0 °C at 760 mmHg, and a flash point of 178.2±27.9 °C .科学研究应用

Medicinal Chemistry and Drug Development

Barbituric acid derivatives have historically been used as the parent compounds for barbiturate drugs. Although barbituric acid itself is not pharmacologically active, its derivatives exhibit sedative, hypnotic, and anticonvulsant properties. Researchers explore modifications of the barbituric acid scaffold to design novel drugs with improved efficacy and reduced side effects .

Coordination Chemistry

Barbituric acid derivatives can act as ligands in coordination complexes. Their ability to form stable metal complexes makes them valuable in catalysis, sensing, and materials science. Researchers investigate their coordination behavior with various metal ions, leading to applications in fields such as homogeneous catalysis and molecular recognition .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Barbituric acid derivatives participate in hydrogen bonding networks, π-π stacking, and host-guest interactions. These properties contribute to their use in designing functional materials, such as molecular sensors, switches, and self-assembled structures .

Organic Synthesis

Barbituric acid derivatives serve as versatile building blocks in organic synthesis. Researchers exploit their reactivity to create fused heterocycles, functionalized pyrimidines, and other complex structures. These synthetic pathways enable the preparation of diverse compounds for pharmaceuticals, agrochemicals, and materials .

Photophysical Properties

The presence of conjugated double bonds in barbituric acid derivatives gives rise to interesting photophysical properties. Researchers investigate their fluorescence, phosphorescence, and photochemical behavior. These insights contribute to the development of fluorescent probes, sensors, and optoelectronic materials .

Computational Chemistry

Barbituric acid derivatives are studied using computational methods to predict their properties, reactivity, and behavior. Quantum chemical calculations provide insights into their electronic structure, stability, and potential applications. Researchers use these findings to guide experimental work and optimize molecular designs .

Molecules | Free Full-Text | 5-(2-Thienylidene)barbituric Acid - MDPI Barbituric acid, 5-(5-methyl-2-thenylidene)- Structure - C10H8N2O3S - MolInstincts Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Barbituric acid - Wikipedia

属性

IUPAC Name |

5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXURWGEQULWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346970 |

Source

|

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7293-32-5 |

Source

|

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)

![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)

![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)

![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)

![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)

![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)

![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)